Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate
Description
Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate is an organic compound that belongs to the class of aromatic esters This compound is characterized by its complex structure, which includes a pyridine ring substituted with methyl groups and a phenylacetate moiety
Properties
IUPAC Name |
methyl 2-[2-methyl-4-(6-methylpyridin-2-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-9-14(15-6-4-5-12(2)17-15)8-7-13(11)10-16(18)19-3/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCTWGBSDSYTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methyl-4-
Biological Activity
Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate is an aromatic ester characterized by a complex structure that includes a pyridine ring and various methyl substitutions. Its potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activities, including its antimicrobial properties, antioxidant capacity, and potential pharmacological applications.
Chemical Structure and Properties
This compound has the following molecular formula:
Structural Features
- Aromatic Ester : The compound belongs to the class of aromatic esters, which are known for their diverse biological activities.
- Pyridine Substitution : The presence of a 6-methylpyridine moiety may enhance its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds containing pyridine derivatives have shown promising antibacterial and antifungal properties.
- Antioxidant Activity : The antioxidant capacity of such compounds can be significant, contributing to their potential therapeutic applications.
Antimicrobial Activity
A study highlighted the antimicrobial properties of various pyridine derivatives, showing that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This compound's structural similarities suggest it may also possess these properties.
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.0195 | Antibacterial against E. coli |
| Compound B | 0.0048 | Antibacterial against Bacillus mycoides |
| This compound | TBD | TBD |
Antioxidant Capacity
The antioxidant activity of similar compounds has been assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). Preliminary data suggest that this compound may exhibit notable antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
Case Studies and Research Findings
-
Study on Pyridine Derivatives :
A recent investigation into the biological activities of various pyridine derivatives revealed that those with specific substitutions exhibited enhanced anti-biofilm activity against E. coli. The findings suggest that methyl substitutions on the pyridine ring can significantly influence antimicrobial efficacy .- Key Findings :
- Anti-biofilm activity was recorded at minimum biofilm inhibitory concentration (MBIC) values of approximately 625 µg/mL for certain derivatives.
- The antioxidant capacity was highest in derivatives similar to this compound, suggesting further investigation into its potential health benefits.
- Key Findings :
-
Pharmacological Implications :
The structural complexity of this compound indicates potential interactions with various biological targets, including NMDA receptors, which play a role in synaptic plasticity and neurological functions . This opens avenues for exploring its use in neuropharmacology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
